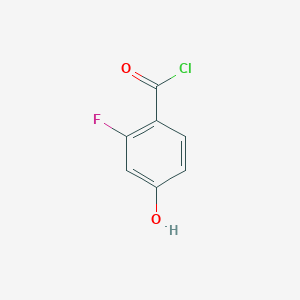

2-Fluoro-4-hydroxybenzoyl chloride

Description

2-Fluoro-4-hydroxybenzoyl chloride is a halogenated benzoyl chloride derivative featuring a fluorine atom at the ortho (2-) position and a hydroxyl group at the para (4-) position relative to the carbonyl chloride functional group. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing effects of the fluorine atom and the acyl chloride group, which enhance its electrophilicity in substitution or coupling reactions.

Properties

CAS No. |

1260783-85-4 |

|---|---|

Molecular Formula |

C7H4ClFO2 |

Molecular Weight |

174.55 g/mol |

IUPAC Name |

2-fluoro-4-hydroxybenzoyl chloride |

InChI |

InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3,10H |

InChI Key |

XWHPZJCGEMANDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)F)C(=O)Cl |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- 4-Hydroxybenzoyl chloride : Lacks the fluorine substituent, leading to reduced electron-withdrawing effects and altered reactivity.

- 2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8) : Shares a fluorine atom at the 4-position but differs in functional groups (benzylamine hydrochloride vs. benzoyl chloride) and substituent positions (bromo at 2- vs. hydroxyl at 4-) .

Physical and Chemical Properties

While direct data for 2-fluoro-4-hydroxybenzoyl chloride are absent, inferences can be drawn from 2-bromo-4-fluorobenzylamine hydrochloride (Tables 2–3, ):

- Fluorine vs.

- Functional Group Impact : The acyl chloride group enhances electrophilicity, enabling nucleophilic acyl substitutions, while the benzylamine hydrochloride analog is more suited for salt formation or amine-based reactions .

Research Findings and Limitations

- Reactivity Trends: Fluorinated benzoyl chlorides generally exhibit faster reaction kinetics in acylations compared to non-fluorinated analogs due to enhanced electrophilicity.

- Industrial Relevance : Halogenated benzoyl chlorides are critical intermediates in drug development (e.g., kinase inhibitors), though their market data remain underrepresented in the provided evidence.

- Evidence Constraints: No direct studies on this compound were identified; comparisons rely on extrapolation from structurally related compounds like 2-bromo-4-fluorobenzylamine hydrochloride .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-hydroxybenzoyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves chlorination of the corresponding hydroxybenzoic acid derivative. For example, analogous compounds like 4-chloro-2-hydroxybenzoyl chloride are synthesized using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at room temperature . For this compound, adjustments may include:

- Reagent Selection: SOCl₂ is preferred for its efficiency in converting -COOH to -COCl.

- Solvent Choice: DCM or toluene minimizes side reactions.

- Catalyst: DMF accelerates the reaction via intermediate acylpyridinium ion formation.

- Temperature Control: Maintain 25–40°C to avoid decomposition.

Table 1: Reaction Condition Comparison

| Chlorinating Agent | Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | DMF | 25–30 | 85–90 |

| (COCl)₂ | Toluene | None | 40 | 70–75 |

Post-synthesis, monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via NMR .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Due to its moisture sensitivity and reactivity:

- Distillation: Short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product while avoiding thermal degradation.

- Recrystallization: Use anhydrous hexane or petroleum ether at low temperatures (-20°C) to precipitate impurities.

- Chromatography: Flash silica gel chromatography (eluent: hexane/ethyl acetate) resolves byproducts. Always store the compound in a sealed container under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in the characterization of this compound using IR and NMR spectroscopy?

Methodological Answer: Spectral overlaps arise from electron-withdrawing groups (-F, -Cl) and intramolecular hydrogen bonding (-OH). Strategies include:

- IR Spectroscopy: Compare with NIST reference spectra . The carbonyl (C=O) stretch appears at ~1770 cm⁻¹, while -OH (if present) shows a broad peak at ~3200 cm⁻¹.

- NMR: Use deuterated solvents (CDCl₃) and advanced techniques:

-

¹H NMR: Fluorine coupling splits aromatic proton signals (e.g., doublets at δ 7.2–8.1 ppm).

-

¹³C NMR: Carbonyl carbon appears at δ ~165–170 ppm.

-

2D NMR (HSQC, HMBC): Resolves overlapping signals by correlating ¹H-¹³C couplings.

Table 2: Key Spectral Signatures

Technique Functional Group Signal Range IR C=O 1760–1780 cm⁻¹ ¹H NMR Aromatic H 7.2–8.1 ppm ¹³C NMR COCl ~168 ppm

Q. What strategies are effective in addressing contradictory reactivity data observed in nucleophilic acyl substitution reactions involving this compound?

Methodological Answer: Contradictions may stem from competing electronic effects (-F’s electronegativity vs. -OH’s hydrogen bonding). Mitigation strategies:

- Mechanistic Probes: Use kinetic studies (e.g., monitoring reaction rates under varying pH or solvents) to identify dominant pathways.

- Comparative Analysis: Benchmark against analogs like 2-chloro-4-fluorobenzoyl chloride, where -Cl’s weaker electron-withdrawing effect reduces reactivity .

- Steric Considerations: Bulky nucleophiles (e.g., tert-butanol) may exhibit lower yields due to hindered access to the acyl chloride group.

- Control Experiments: Test reactivity in anhydrous vs. humid conditions to assess moisture sensitivity .

Example Workflow:

- Perform reactions with primary/secondary amines under strict anhydrous conditions.

- Analyze products via LC-MS to detect intermediates (e.g., hydrolysis to carboxylic acid).

- Adjust reaction stoichiometry (1.2–1.5 equiv nucleophile) to compensate for side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.